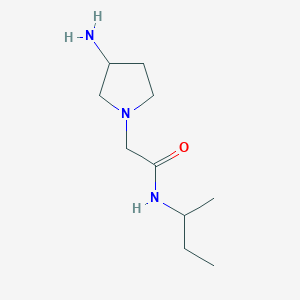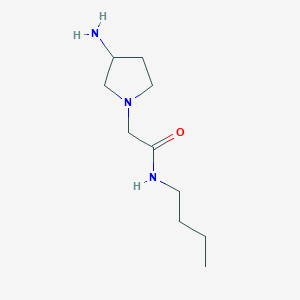
2-(3-aminopyrrolidin-1-yl)-N-(butan-2-yl)acetamide
Overview
Description
2-(3-aminopyrrolidin-1-yl)-N-(butan-2-yl)acetamide, or 2-APB, is a small molecule that is commonly used in scientific research. It is a derivative of the amino acid pyrrolidine and is a member of the class of compounds known as “amines”. 2-APB has been used in a variety of research studies due to its ability to modulate cell signaling pathways and its ability to interact with a wide range of proteins.
Scientific Research Applications
Synthesis Techniques and Intermediates
- Novel Synthesis Methods : Innovative methods for synthesizing 2-[(4R)-2-oxo-4-phenylpyrrolidin-1-yl]acetamide, a related compound, have been developed. These methods utilize n-butyl (3R)-4-amino-3-phenylbutyrate, leading to (R)-Phenotropil in significant yields. This showcases the compound's potential as an intermediate in the synthesis of various pharmaceuticals (Vorona et al., 2013).
Material Science and Corrosion Inhibition
- Corrosion Inhibition : 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, structurally related to the queried compound, have been synthesized and shown to offer promising corrosion inhibition efficiencies. This indicates potential industrial applications, particularly in protecting materials in acidic and oil mediums (Yıldırım & Cetin, 2008).
Chemical Structure and Molecular Interaction
- Crystal Structure Analysis : Detailed studies on the crystal structure of compounds similar to 2-(3-aminopyrrolidin-1-yl)-N-(butan-2-yl)acetamide reveal intricate patterns of intermolecular hydrogen bonds and molecular packing. These findings are crucial for understanding the compound's behavior in solid-state forms, impacting its storage and formulation in pharmaceutical applications (Sethusankar et al., 2001).
Biological Activity and Pharmaceutical Relevance
- Antibacterial and Anticancer Potential : Certain derivatives of acetamide, structurally related to the queried compound, have shown moderate herbicidal, fungicidal, and antibacterial activities. This hints at the potential biomedical applications of the compound and its derivatives in developing new therapeutic agents (Hu Jingqian et al., 2016; Nabila et al., 2017).
Molecular Docking and Drug Design
- Drug Design and Analysis : Structural analysis and molecular docking studies on derivatives of acetamide have provided insights into their interaction with biological targets. Such studies are foundational in drug discovery and design, paving the way for the development of new drugs based on the structural framework of compounds like 2-(3-aminopyrrolidin-1-yl)-N-(butan-2-yl)acetamide (Sharma et al., 2018).
properties
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-N-butan-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-3-8(2)12-10(14)7-13-5-4-9(11)6-13/h8-9H,3-7,11H2,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHFNZQOWBKQRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN1CCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-aminopyrrolidin-1-yl)-N-(butan-2-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468052.png)
![[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468055.png)
![1-[(5-Methylthiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1468057.png)

![1-[(3,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468059.png)


![[1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468065.png)
![{1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468068.png)
![[1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468069.png)
![1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468070.png)
![1-[(3-Methylthiophen-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1468071.png)

